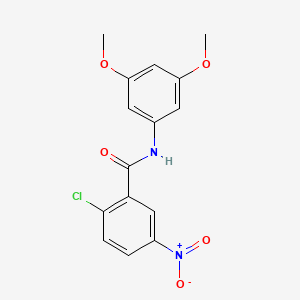
1-(2,4-dimethoxy-3-methylbenzyl)-4-(4-fluorophenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-dimethoxy-3-methylbenzyl)-4-(4-fluorophenyl)piperazine, also known as DF-MDBP, is a synthetic compound that belongs to the class of piperazine derivatives. This compound has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
科学研究应用
1-(2,4-dimethoxy-3-methylbenzyl)-4-(4-fluorophenyl)piperazine has been studied extensively for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit a high affinity for serotonin receptors, particularly the 5-HT2A receptor. This receptor is involved in various physiological processes, including mood regulation, cognition, and perception. Therefore, 1-(2,4-dimethoxy-3-methylbenzyl)-4-(4-fluorophenyl)piperazine has been studied for its potential use as a therapeutic agent for various psychiatric disorders, including depression, anxiety, and schizophrenia.
作用机制
1-(2,4-dimethoxy-3-methylbenzyl)-4-(4-fluorophenyl)piperazine acts as a partial agonist at the 5-HT2A receptor, which leads to the activation of downstream signaling pathways. This activation results in the modulation of various neurotransmitters, including dopamine, serotonin, and glutamate. The exact mechanism of action of 1-(2,4-dimethoxy-3-methylbenzyl)-4-(4-fluorophenyl)piperazine is not fully understood, but it is believed to involve the modulation of the activity of various ion channels and receptors.
Biochemical and Physiological Effects
1-(2,4-dimethoxy-3-methylbenzyl)-4-(4-fluorophenyl)piperazine has been shown to exhibit various biochemical and physiological effects, including the modulation of neurotransmitter release, the enhancement of synaptic plasticity, and the improvement of cognitive function. It has also been shown to exhibit anxiolytic and antidepressant effects in animal models. However, the long-term effects of 1-(2,4-dimethoxy-3-methylbenzyl)-4-(4-fluorophenyl)piperazine on the brain and body are not fully understood, and further research is needed to determine its safety and efficacy.
实验室实验的优点和局限性
1-(2,4-dimethoxy-3-methylbenzyl)-4-(4-fluorophenyl)piperazine has several advantages for lab experiments, including its high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, its complex synthesis method and potential for toxicity limit its use in lab experiments. Further research is needed to determine its safety and efficacy in both in vitro and in vivo models.
未来方向
1-(2,4-dimethoxy-3-methylbenzyl)-4-(4-fluorophenyl)piperazine has several potential future directions for research, including its use as a therapeutic agent for various psychiatric disorders, the development of new synthetic methods for its production, and the study of its long-term effects on the brain and body. Additionally, further research is needed to determine its potential as a tool for studying the role of the 5-HT2A receptor in various physiological processes. Overall, 1-(2,4-dimethoxy-3-methylbenzyl)-4-(4-fluorophenyl)piperazine has the potential to contribute to the development of new treatments for various psychiatric disorders and to advance our understanding of the brain and its functions.
合成方法
The synthesis of 1-(2,4-dimethoxy-3-methylbenzyl)-4-(4-fluorophenyl)piperazine involves the reaction of 1-(2,4-dimethoxy-3-methylphenyl)propan-2-amine with 4-fluorobenzaldehyde in the presence of a reducing agent and a catalyst. The resulting compound is then subjected to a cyclization reaction using a piperazine derivative, which leads to the formation of 1-(2,4-dimethoxy-3-methylbenzyl)-4-(4-fluorophenyl)piperazine. The synthesis of 1-(2,4-dimethoxy-3-methylbenzyl)-4-(4-fluorophenyl)piperazine is a complex process that requires expertise in synthetic chemistry.
属性
IUPAC Name |
1-[(2,4-dimethoxy-3-methylphenyl)methyl]-4-(4-fluorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O2/c1-15-19(24-2)9-4-16(20(15)25-3)14-22-10-12-23(13-11-22)18-7-5-17(21)6-8-18/h4-9H,10-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOVAPVFFVSVHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)CN2CCN(CC2)C3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5259324 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-hydrazino-6,6-dimethyl-2-(methylthio)-5,8-dihydro-6H-thiopyrano[4',3':4,5]furo[2,3-d]pyrimidine](/img/structure/B5705096.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5705106.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclohexylpropanamide](/img/structure/B5705124.png)
![N-cycloheptyl-2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]acetamide](/img/structure/B5705140.png)
![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide](/img/structure/B5705162.png)



![3,4-dimethoxybenzaldehyde [3-allyl-5-(4-fluorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5705198.png)


![N-[1,1-dimethyl-2-(1-piperazinyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5705215.png)